
ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate, also known as Compound A, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A is not fully understood. However, it is believed to act through multiple pathways, including inhibition of the NF-κB pathway, modulation of the PI3K/Akt/mTOR pathway, and induction of oxidative stress.
Biochemical and Physiological Effects
ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A induces apoptosis and cell cycle arrest by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. In neurodegenerative disease models, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to have anti-angiogenic effects, which may contribute to its potential anti-cancer properties.
实验室实验的优点和局限性
One advantage of using ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has demonstrated potential therapeutic applications in multiple fields, making it a versatile compound for research. However, one limitation of using ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
未来方向
For research on ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A include the development of more efficient synthesis methods, further studies on its mechanism of action and therapeutic applications, and research on its toxicity and safety.
合成方法
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with ethyl 2-naphthoate in the presence of a base to form ethyl 3-(4-chlorobenzyl)-2-naphthoate. This intermediate product is then subjected to a cyclization reaction with oxalic acid to yield ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A.
科学研究应用
Ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has demonstrated neuroprotective effects by reducing oxidative stress and inflammation. Additionally, ethyl 3-(4-chlorobenzyl)-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate A has been studied for its anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
ethyl 3-[(4-chlorophenyl)methyl]-1,4-dioxonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO4/c1-2-25-20(24)17-16(11-12-7-9-13(21)10-8-12)18(22)14-5-3-4-6-15(14)19(17)23/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXNXDWQRWNZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)


![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)

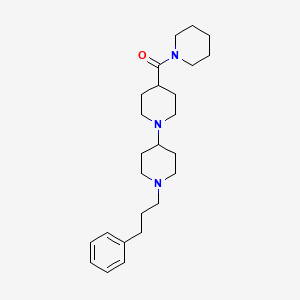
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
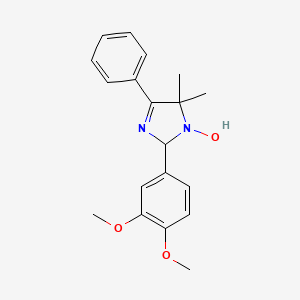
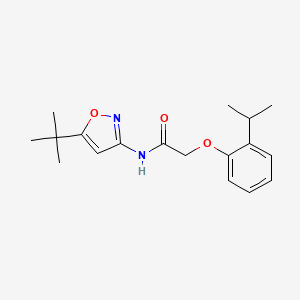
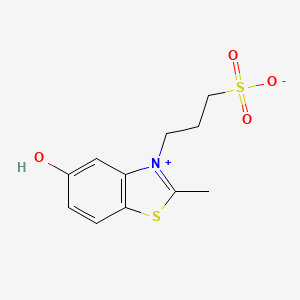
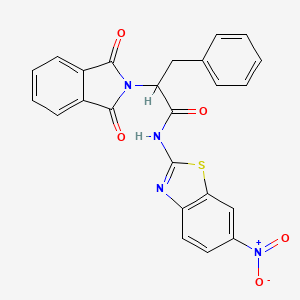
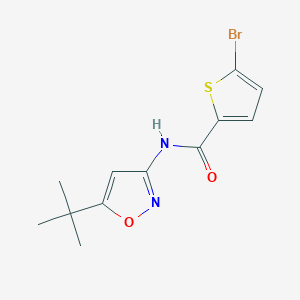
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)